Ethyl 4-ethyl-3,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

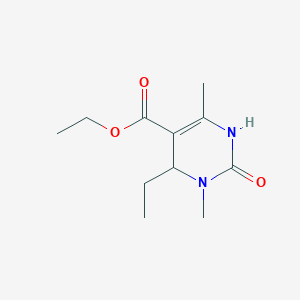

This compound belongs to the 1,2,3,4-tetrahydropyrimidine (THPM) family, synthesized via the Biginelli reaction or its modifications. Key structural features include:

- 4-ethyl substituent: A non-aromatic alkyl group, contrasting with common aryl substituents in THPMs.

- 3,6-dimethyl groups: Steric and electronic modulation compared to H or bulkier substituents.

- 2-oxo group: Participates in hydrogen bonding, influencing crystallinity and biological interactions.

- Ethyl ester at C5: Enhances lipophilicity, affecting solubility and bioavailability .

Properties

Molecular Formula |

C11H18N2O3 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

ethyl 4-ethyl-3,6-dimethyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C11H18N2O3/c1-5-8-9(10(14)16-6-2)7(3)12-11(15)13(8)4/h8H,5-6H2,1-4H3,(H,12,15) |

InChI Key |

LEJZOFVXIHYSNM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=C(NC(=O)N1C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethyl-3,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction. This is a one-pot, three-component reaction that combines an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, the reaction of ethyl acetoacetate, acetaldehyde, and urea in the presence of a catalyst such as p-toluenesulfonic acid in ethanol can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-3,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

The compound exhibits various biological activities that make it a valuable candidate for research and development in pharmacology.

Antioxidant Activity

Research indicates that ethyl 4-ethyl-3,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates significant antioxidant properties. Its ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

| Activity | IC50 Value (µM) |

|---|---|

| Radical Scavenging | 6.261 - 2358 |

Anti-Diabetic Activity

The compound has shown potential in inhibiting alpha-amylase, an enzyme involved in carbohydrate digestion. This inhibition can lead to a reduction in postprandial blood glucose levels.

| Activity | IC50 Value (µM) |

|---|---|

| Alpha-Amylase Inhibition | 6.539 - 11.27 |

Cytotoxicity Against Cancer Cell Lines

Studies have reported the cytotoxic effects of this compound against various cancer cell lines, indicating its potential as an anti-cancer agent.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HepG2 | 5.351 - 18.69 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of the compound. The following table summarizes how different substituents affect its activity:

| Substituent | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Para-fluoro | Highest radical scavenging | 6.261 |

| Meta-chloro | Best alpha-amylase inhibitor | 6.539 |

| Meta-fluoro | Highest cytotoxicity | Variable |

Synthesis and Evaluation

A study synthesized various derivatives of tetrahydropyrimidines and evaluated their antioxidant and anti-diabetic properties using in vitro assays. The introduction of halogen groups significantly enhanced both antioxidant and enzyme inhibitory activities.

Cytotoxicity Assessment

Another research effort highlighted the cytotoxic effects of these compounds against cancer cell lines. Structural modifications were shown to improve efficacy in targeting cancer cells while minimizing toxicity to normal cells.

Mechanistic Insights

Investigations into the mechanisms revealed that these compounds might induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-3,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at Position 4

Key Observations :

Substituent Variations at Positions 3 and 6

Key Observations :

- Steric effects : The 3,6-dimethyl groups in the target compound may hinder nucleophilic attacks or enzyme binding compared to unsubstituted or singly substituted analogs .

- Chloromethyl at C6 : Enhances reactivity for further derivatization (e.g., nucleophilic substitution), unlike the methyl group in the target compound .

Modifications at Position 2

Biological Activity

Ethyl 4-ethyl-3,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of tetrahydropyrimidines, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 240.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in ethanol |

| Structure Type | Tetrahydropyrimidine |

Antimicrobial Activity

Research has shown that compounds within the tetrahydropyrimidine family exhibit significant antimicrobial properties. For instance, a study demonstrated that ethyl derivatives of tetrahydropyrimidines possess inhibitory effects against various bacterial strains. Specifically, this compound has been tested against Gram-positive and Gram-negative bacteria with promising results.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay indicated that it effectively reduces oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the metabolism of pyrimidine nucleotides. This inhibition can lead to increased levels of therapeutic agents used in cancer treatment.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of tetrahydropyrimidines reported that ethyl 4-ethyl-3,6-dimethyl-2-oxo showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used for comparison.

- Antioxidant Activity : In vitro studies using neuronal cell lines demonstrated that treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a protective effect against oxidative stress-induced cell death.

- Enzyme Inhibition : In a pharmacological study focusing on cancer treatment, the compound's ability to inhibit DPD was quantified using enzyme kinetics. The results indicated a competitive inhibition pattern with a Ki value indicating strong binding affinity.

Table 2: Summary of Biological Activities

Q & A

Q. What strategies resolve discrepancies in reported biological activity data for structurally similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.